2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide
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Overview
Description
2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic organic compound that combines a tetrahydrofuran ring, a thiophene moiety, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-butanediol under acidic conditions.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydrofuran-thiophene intermediate with isonicotinamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.
Substitution: The tetrahydrofuran ring can participate in substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research and validation.
Industry: It can be utilized in the development of new materials with specific electronic or optical properties, useful in the fields of electronics and photonics.
Mechanism of Action
The mechanism by which 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-((tetrahydrofuran-3-yl)oxy)-N-(pyridin-2-ylmethyl)isonicotinamide: Similar structure but with a pyridine ring instead of thiophene.
2-((tetrahydrofuran-3-yl)oxy)-N-(furan-2-ylmethyl)isonicotinamide: Contains a furan ring instead of thiophene.
2-((tetrahydrofuran-3-yl)oxy)-N-(benzyl)isonicotinamide: Features a benzyl group in place of the thiophene moiety.
Uniqueness
2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and biological activities compared to its analogs. The combination of tetrahydrofuran and thiophene rings with an isonicotinamide group provides a versatile scaffold for further functionalization and optimization in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-9-13-2-1-7-21-13)11-3-5-16-14(8-11)20-12-4-6-19-10-12/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLROQMWORZFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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